molecular formula C27H21F3N2O4 B2985532 ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate CAS No. 1114835-50-5

ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate

Cat. No.: B2985532
CAS No.: 1114835-50-5
M. Wt: 494.47
InChI Key: QYEPJMLGRJWBLR-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-6-carboxylic acid with 3-(trifluoromethyl)phenyl isocyanate, followed by esterification with ethanol. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.

    Quinoline-6-carboxylic acid: A simpler derivative with fewer functional groups, used as a precursor in organic synthesis.

    Trifluoromethylquinoline: A compound with a similar trifluoromethyl group but different substitution patterns on the quinoline ring.

Properties

IUPAC Name

ethyl 4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O4/c1-2-35-26(34)18-11-12-22-21(13-18)24(15-23(32-22)17-7-4-3-5-8-17)36-16-25(33)31-20-10-6-9-19(14-20)27(28,29)30/h3-15H,2,16H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEPJMLGRJWBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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